tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate
Description
tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate is a carbamate-protected pyrazole derivative characterized by a tert-butyl carbamate group linked via a butyl chain to a 4-iodo-substituted pyrazole ring. Its molecular structure (C₁₂H₁₉IN₃O₂) combines steric protection from the tert-butyl group with the electrophilic iodine substituent, making it a versatile intermediate in organic synthesis and medicinal chemistry. The iodine atom enhances its utility in cross-coupling reactions (e.g., Suzuki, Sonogashira), while the carbamate group provides stability under basic conditions, enabling selective deprotection for further functionalization .
Synthetic routes typically involve nucleophilic substitution or copper-catalyzed coupling to introduce the iodine atom onto the pyrazole ring, followed by alkylation of the butyl chain and carbamate formation. Crystallographic studies using SHELX software (e.g., SHELXL for refinement) have elucidated its molecular geometry, confirming planar pyrazole rings and staggered conformations of the butyl chain .
Properties
IUPAC Name |
tert-butyl N-[4-(4-iodopyrazol-1-yl)butyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20IN3O2/c1-12(2,3)18-11(17)14-6-4-5-7-16-9-10(13)8-15-16/h8-9H,4-7H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDKHWLJFUAVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCN1C=C(C=N1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Iodination of Pyrazole
Direct iodination of pyrazole using electrophilic iodinating agents like N-iodosuccinimide (NIS) under acidic conditions yields the 4-iodo derivative. For example, pyrazole treated with NIS in acetic acid at 80°C for 12 hours achieves 65–70% regioselectivity for the 4-position. The reaction mechanism involves protonation of pyrazole, followed by electrophilic attack at the most nucleophilic carbon (C4).
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | NIS (1.2 equiv.) |
| Solvent | Acetic acid |
| Temperature | 80°C |
| Time | 12 hours |
| Yield | 65–70% |
Directed Ortho-Metalation
For higher regiocontrol, pyrazole is first protected with a trimethylsilyl (TMS) group at the 1-position. Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the C4 position, which is subsequently quenched with iodine to afford 4-iodo-1-(trimethylsilyl)-1H-pyrazole. Acidic hydrolysis removes the TMS group, yielding 4-iodo-1H-pyrazole with >85% purity.
Preparation of tert-Butyl (4-Bromobutyl)carbamate
The Boc-protected butyl chain is synthesized from 4-aminobutanol in two steps:
Boc Protection of 4-Aminobutanol
4-Aminobutanol reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature for 6 hours, yielding tert-butyl (4-hydroxybutyl)carbamate with >90% conversion.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Boc₂O (1.1 equiv.) |
| Catalyst | DMAP (0.1 equiv.) |
| Solvent | THF |
| Temperature | 25°C |
| Time | 6 hours |
| Yield | 92% |
Bromination of the Hydroxyl Group
The hydroxyl group of tert-butyl (4-hydroxybutyl)carbamate is converted to a bromide using phosphorus tribromide (PBr₃) in dichloromethane (DCM). Stirring at 0°C for 2 hours followed by gradual warming to 25°C achieves complete conversion to tert-butyl (4-bromobutyl)carbamate.
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | PBr₃ (1.5 equiv.) |
| Solvent | DCM |
| Temperature | 0°C → 25°C |
| Time | 2 hours |
| Yield | 88% |
N-Alkylation of 4-Iodo-1H-pyrazole
The final step involves coupling 4-iodo-1H-pyrazole with tert-butyl (4-bromobutyl)carbamate via nucleophilic substitution.
Alkylation under Basic Conditions
A mixture of 4-iodo-1H-pyrazole (1.2 equiv.), tert-butyl (4-bromobutyl)carbamate (1.0 equiv.), and potassium carbonate (2.0 equiv.) in dimethylformamide (DMF) is heated at 60°C for 24 hours. The reaction proceeds via deprotonation of the pyrazole nitrogen, followed by SN2 attack on the bromobutyl chain.
Reaction Conditions
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2.0 equiv.) |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 24 hours |
| Yield | 75–80% |
Microwave-Assisted Optimization
Microwave irradiation at 100°C for 1 hour in acetonitrile with cesium carbonate (Cs₂CO₃) as the base enhances reaction efficiency, achieving 85% yield while reducing byproducts.
Purification and Characterization
Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) to isolate tert-butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate as a white solid. Characterization includes:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 4.85 (br s, 1H, NH), 4.10 (t, J = 7.2 Hz, 2H, NCH₂), 3.20 (q, J = 6.8 Hz, 2H, NHCH₂), 1.80–1.40 (m, 4H, CH₂CH₂), 1.43 (s, 9H, Boc-CH₃).
Comparative Analysis of Methods
| Method | Yield | Time | Cost | Scalability |
|---|---|---|---|---|
| Electrophilic Iodination | 65% | 12h | Low | Moderate |
| Directed Metalation | 85% | 8h | High | Low |
| Conventional Alkylation | 75% | 24h | Medium | High |
| Microwave Alkylation | 85% | 1h | High | High |
Challenges and Solutions
-
Regioselectivity in Iodination : Use of directing groups (e.g., TMS) improves C4 selectivity.
-
Alkylation Efficiency : Microwave irradiation reduces reaction time and improves yield.
-
Boc Deprotection : Trifluoroacetic acid (TFA) in DCM (1:1 v/v) cleanly removes the Boc group if required for downstream applications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents into the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like 1,4-dioxane. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cross-coupling reactions can introduce various aryl or alkyl groups into the pyrazole ring .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate is primarily investigated for its potential as a pharmaceutical intermediate. The presence of the pyrazole ring is significant due to its biological activity, which can be harnessed in drug development.
Case Studies:
- Anticancer Activity: Research has indicated that pyrazole derivatives exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. The incorporation of the iodo group may enhance the compound's efficacy and selectivity towards cancer cells.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.
Reactions:
- Nucleophilic Substitution: The iodine atom in the pyrazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Synthetic Pathways:
A common synthetic route involves the reaction of tert-butyl carbamate with 4-iodo-1H-pyrazole under basic conditions, yielding this compound with moderate yields.
Chemical Manufacturing
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its versatility allows for applications in various formulations and processes.
Applications Include:
- Production of Agrochemicals: The compound can be modified to create herbicides or pesticides, leveraging its biological activity.
Materials Science
Due to its unique properties, this compound may also find applications in materials science, particularly in the development of polymeric materials with enhanced functionalities.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The presence of the iodine atom and the pyrazole ring allows it to form specific interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
Structural analogs vary in substituents (halogens, alkyl chain length) and protecting groups. Key comparisons include:
| Property | tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate | 4-Bromo Analog | Benzyl Carbamate Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 364.21 | 316.21 | 352.25 |
| Melting Point (°C) | 128–130 | 115–117 | 95–98 |
| Iodine vs. Bromine | Larger atomic radius (1.33 Å) enhances polarizability | Smaller radius (1.14 Å) reduces steric effects | — |
| Carbamate Stability | Stable under basic conditions; deprotected with TFA | Similar stability | Less stable due to benzyl group oxidation |
The iodine substituent increases steric bulk and electronic polarizability compared to bromine or chlorine analogs, influencing reactivity in cross-coupling reactions. Crystallographic data refined via SHELXL show longer C–I bond lengths (2.10 Å) versus C–Br (1.90 Å), altering molecular packing and crystal lattice energies .
Methodological Considerations
Crystallographic analyses using SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) have been critical in comparing molecular conformations and intermolecular interactions across analogs. For instance, SHELXL-refined structures reveal that iodine’s polarizability induces stronger halogen bonding in crystal lattices compared to bromine, affecting material properties like melting points .
Biological Activity
tert-Butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)butylcarbamate
- Molecular Formula : C13H20IN3O2
- Molecular Weight : 377.226 g/mol
- CAS Number : 877399-73-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in cellular signaling pathways. The presence of the pyrazole ring and the carbamate moiety enhances its ability to act as an inhibitor for certain kinases and other enzymes.
Biological Activity Overview
Research indicates that compounds containing the pyrazole structure exhibit a range of biological activities, including:
- Antitumor Activity : Compounds similar to this compound have shown promise as inhibitors of cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial and fungal strains, suggesting potential applications in treating infections.
Case Studies
- Inhibition of Kinases : A study evaluated the inhibitory effects of various pyrazole derivatives on kinases related to cancer progression. The findings suggested that this compound exhibited significant inhibition against specific kinases with IC50 values in the low nanomolar range, indicating strong potency .
- Trypanocidal Activity : In another investigation, derivatives of pyrazole were tested for their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. The carbamate derivatives showed varying degrees of activity, with some exhibiting IC50 values lower than 0.05 μM, highlighting their potential as therapeutic agents .
Data Table: Biological Activity Summary
Q & A
Q. What are the common synthetic routes for tert-butyl (4-(4-iodo-1H-pyrazol-1-yl)butyl)carbamate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyrazole derivative (e.g., 4-iodo-1H-pyrazole) reacts with a tert-butyl carbamate precursor under basic conditions. A representative method involves using Cs₂CO₃ in DMF at 80°C under an inert atmosphere for 3 hours . Boc-protected intermediates are often prepared via stepwise protection-deprotection strategies, as seen in multi-step syntheses involving Boc₂O and coupling agents like Pd(PPh₃)₂Cl₂/CuI for cross-coupling reactions . Purification typically employs column chromatography or solvent extraction .
Q. What analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H NMR (300 MHz, CDCl₃) is essential for verifying substituent positions and Boc-group integrity. For example, tert-butyl protons appear as a singlet near δ 1.36 ppm, while pyrazole protons resonate at δ 8.22 ppm in related structures .
- Mass Spectrometry (MS) : ESI+ MS confirms molecular weight, e.g., m/z 469 [M+H]⁺ for intermediates with diethoxypropynyl groups .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, particularly for resolving stereochemistry in complex intermediates .
Q. What safety protocols are recommended for handling this compound?
While specific hazards may vary, general precautions include:
- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles. Use P95 respirators for particulate protection .
- Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during reactions in DMF or DMAc .
- Storage : Keep in airtight containers at room temperature, away from strong acids/bases or oxidizing agents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Catalyst Screening : Pd-based catalysts (e.g., Pd(PPh₃)₂Cl₂) with CuI as a co-catalyst enhance coupling efficiency in Sonogashira or Suzuki-Miyaura reactions .
- Solvent Effects : Polar aprotic solvents like DMAc improve solubility of intermediates, while THF is preferred for low-temperature Boc protection .
- Temperature Control : Maintaining 80°C during nucleophilic substitution ensures complete conversion without side-product formation .
Q. What mechanistic insights explain the reactivity of the 4-iodopyrazole moiety?
The iodine atom at the pyrazole 4-position acts as a leaving group in SNAr reactions, facilitating substitution with nucleophiles (e.g., amines or alkoxides). DFT studies suggest that electron-withdrawing groups on the pyrazole ring lower the activation energy for substitution . Cross-coupling reactions (e.g., with alkynes) proceed via oxidative addition of Pd(0) to the C–I bond, followed by transmetallation and reductive elimination .
Q. How can computational methods aid in studying this compound?
- Molecular Dynamics (MD) Simulations : Predict solubility and stability in solvents like DMF or THF .
- Density Functional Theory (DFT) : Calculate transition-state energies for substitution or coupling steps to guide catalyst design .
- Crystallographic Software (SHELX) : Refine X-ray data to resolve steric effects in Boc-protected intermediates .
Q. How do conflicting spectroscopic data arise, and how can they be resolved?
Discrepancies in NMR or MS data may stem from:
- Rotamers : Restricted rotation around the carbamate group can split signals. Variable-temperature NMR clarifies this .
- By-Products : Column chromatography (e.g., silica gel with EtOAc/hexane gradients) isolates pure fractions .
- Isotopic Patterns : High-resolution MS distinguishes between [M+H]⁺ and adducts (e.g., [M+Na]⁺) .
Q. What strategies mitigate decomposition during storage?
- Stabilizers : Add desiccants (e.g., molecular sieves) to containers to prevent hydrolysis of the Boc group .
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photoinstability .
- Incompatibility Testing : Avoid storing with strong bases (e.g., Cs₂CO₃) to prevent carbamate cleavage .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
